TPMT Inhibitory Potency: Rank-Order Comparison with Furosemide, Sulfasalazine, and 3,4-Dimethoxy-5-hydroxybenzoic Acid
In a head-to-head comparison using BindingDB/ChEMBL-curated data, 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine inhibits recombinant human TPMT with an IC50 of 1,000 nM (1.00E+3 nM) [1]. In contrast, the clinically relevant TPMT inhibitor furosemide exhibits IC50 values of 15–19 μM (15,000–19,000 nM) in erythrocyte TPMT assays [2], representing a 15- to 19-fold weaker potency. Sulfasalazine inhibits recombinant human TPMT with an IC50 of 78 μM (78,000 nM) [3], a 78-fold difference. The classic TPMT inhibitor 3,4-dimethoxy-5-hydroxybenzoic acid shows an IC50 of 20 μM (20,000 nM) against purified human kidney TPMT [4], a 20-fold difference. All comparisons are normalized to the same target enzyme (human TPMT), noting that assay conditions (recombinant vs. erythrocyte vs. tissue-purified enzyme) differ across studies.
| Evidence Dimension | TPMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,000 nM (1.00E+3 nM) against recombinant human TPMT expressed in E. coli |
| Comparator Or Baseline | Furosemide: 15,000–19,000 nM (RBC TPMT); Sulfasalazine: 78,000 nM (recombinant human TPMT); 3,4-Dimethoxy-5-hydroxybenzoic acid: 20,000 nM (human kidney TPMT) |
| Quantified Difference | Target compound is 15–78-fold more potent than these clinically used TPMT inhibitors on an IC50 basis |
| Conditions | BindingDB/ChEMBL in vitro enzyme inhibition assay; literature values from peer-reviewed pharmacological studies |
Why This Matters
The 15–78-fold higher potency on an IC50 basis relative to established TPMT inhibitors may enable lower working concentrations in enzyme assays, reducing solvent interference and off-target effects at screening concentrations.
- [1] BindingDB. BDBM50530712 (CHEMBL4591248): Inhibition of human TPMT. IC50: 1.00E+3 nM. View Source
- [2] Xin HW, et al. Thiopurine S-methyltransferase as a target for drug interactions. Eur J Clin Pharmacol. 2005;61(5-6):395-398. IC50 for furosemide = 15–19 μM. PMID: 15952020. View Source
- [3] Szumlanski CL, et al. Sulphasalazine inhibition of thiopurine methyltransferase. Br J Clin Pharmacol. 1995;39(4):456-459. IC50 for sulfasalazine = 78 μM. PMID: 7640156. View Source
- [4] Woodson LC, Weinshilboum RM. Thiopurine methyltransferase: aromatic thiol substrates and inhibition by benzoic acid derivatives. Mol Pharmacol. 1983;24(3):471-478. IC50 for 3,4-dimethoxy-5-hydroxybenzoic acid = 20 μM. View Source
